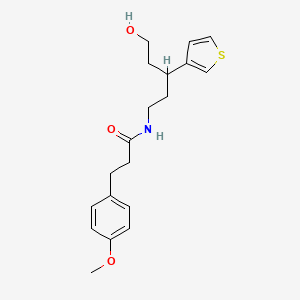

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c1-23-18-5-2-15(3-6-18)4-7-19(22)20-11-8-16(9-12-21)17-10-13-24-14-17/h2-3,5-6,10,13-14,16,21H,4,7-9,11-12H2,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGCUPRYOUSTBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCCC(CCO)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

Hydroxylation: Introduction of the hydroxy group can be done via hydroxylation reactions using oxidizing agents such as osmium tetroxide or potassium permanganate.

Coupling with the methoxyphenyl group: This step involves the use of coupling reactions such as Suzuki or Heck coupling to attach the methoxyphenyl group to the thiophene ring.

Amidation: The final step involves the formation of the amide bond through reactions with amine and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide can undergo various types of chemical reactions:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Coupling reagents: Palladium catalysts for Suzuki or Heck coupling.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science: Investigated for its potential use in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

- The 4-methoxyphenyl group is a common pharmacophore in receptor-targeting compounds (e.g., adenosine A2B ligands ).

- Thiophene and thiazole heterocycles enhance bioavailability and electronic properties, as seen in anticancer agents .

- Hydroxyalkyl chains (e.g., hydroxypentyl) may improve solubility or hydrogen-bonding interactions, though evidence for this specific chain is lacking.

Challenges for the Target Compound :

- Steric hindrance from the thiophen-3-yl and hydroxypentyl groups may necessitate optimized coupling conditions (e.g., DMF/LiH as in ) .

Biological Activity

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound that has attracted interest due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a complex structure comprising a thiophenyl group, a hydroxyl group, and a methoxyphenyl moiety. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzamide Core : This involves the reaction of 4-methoxybenzoic acid with an appropriate amine.

- Introduction of the Hydroxy-Thiophenyl-Pentyl Chain : Achieved via nucleophilic substitution using thiophene derivatives and pentyl halides under basic conditions.

This compound exhibits various biological activities, primarily through its interaction with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, influencing various biochemical pathways.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation.

- Anti-inflammatory Effects : It has been explored for its potential to reduce inflammation by modulating cytokine release and inhibiting inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, one study reported an IC50 value indicating potent cytotoxicity against glioma cells, suggesting its potential as an anti-glioma agent .

Case Studies

- Study on Glioma Cells : A research article highlighted that this compound significantly reduced glioma cell viability through multiple mechanisms, including activation of necroptosis and autophagy pathways .

- Tyrosinase Inhibition : Another study evaluated similar compounds for their ability to inhibit mushroom tyrosinase, a key enzyme in melanin production, showcasing potential applications in skin-related therapies .

Comparative Analysis

| Compound | Biological Activity | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | Anticancer | 10.5 | Induces apoptosis |

| Similar Compound A | Tyrosinase Inhibitor | 4.39 | Enzyme inhibition |

| Similar Compound B | Anti-inflammatory | 15.0 | Cytokine modulation |

Q & A

Basic Synthesis and Optimization

Q: What are the standard synthetic routes for N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-3-(4-methoxyphenyl)propanamide, and how can reaction conditions be optimized to improve yield and purity? A: The synthesis typically involves multi-step organic reactions, starting with coupling a thiophene-containing pentanol derivative with a 4-methoxyphenylpropanamide precursor. Key steps include amide bond formation and hydroxyl group protection/deprotection. Critical reaction parameters include temperature control (e.g., maintaining 0–5°C during sensitive coupling steps), pH adjustment to stabilize intermediates, and catalyst selection (e.g., EDCI/HOBt for amidation). Purification often requires high-performance liquid chromatography (HPLC) or flash chromatography, with progress monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

Structural Characterization

Q: Which analytical techniques are most reliable for confirming the structural identity and purity of this compound? A: Essential methods include:

- 1H/13C NMR : To verify substituent positions and confirm the integrity of the thiophene, methoxyphenyl, and hydroxy-pentyl moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or MALDI-TOF for molecular weight validation.

- HPLC : For purity assessment (>95% purity is standard for pharmacological studies).

- X-ray Crystallography (if crystalline): Provides definitive proof of stereochemistry and spatial arrangement .

Biological Activity Profiling

Q: What experimental strategies are used to evaluate the biological activity of this compound, particularly its interactions with enzymes or receptors? A: Common approaches include:

- Enzyme Inhibition Assays : Kinetic studies using spectrophotometric or fluorometric readouts (e.g., monitoring NADH depletion for oxidoreductases).

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled antagonists for GPCRs).

- Cell-Based Models : Testing cytotoxicity (via MTT assays) or anti-inflammatory activity (e.g., TNF-α/IL-6 suppression in macrophages) .

Advanced Structure-Activity Relationship (SAR) Analysis

Q: How do structural modifications to the thiophene or methoxyphenyl groups alter pharmacological activity? A: SAR studies often compare analogs such as:

- Thiophene vs. Furan Replacement : Thiophene’s sulfur atom enhances π-stacking but may reduce solubility.

- Methoxy Group Position : Para-substitution (4-methoxy) optimizes steric compatibility with hydrophobic receptor pockets, whereas ortho-substitution disrupts binding.

- Hydroxy-Pentyl Chain Length : Longer chains may improve membrane permeability but increase metabolic instability. Computational tools like molecular docking can predict these effects .

Addressing Data Contradictions in Biological Studies

Q: How should researchers resolve inconsistencies in reported biological activity data (e.g., conflicting IC50 values)? A: Key steps include:

- Replication : Verify results across independent labs using standardized protocols.

- Purity Reassessment : Impurities >5% can skew activity; re-purify via preparative HPLC.

- Assay Condition Review : Differences in buffer pH, ionic strength, or cell line viability (e.g., HEK293 vs. CHO cells) can alter outcomes.

- Meta-Analysis : Compare data across structurally related compounds to identify trends .

Mechanistic Insights via Computational Modeling

Q: What in silico methods are employed to predict the compound’s mechanism of action and target selectivity? A:

- Molecular Docking : Tools like AutoDock Vina predict binding poses in active sites (e.g., COX-2 or adenosine receptors).

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time (50–100 ns trajectories).

- QSAR Models : Relate structural descriptors (e.g., logP, polar surface area) to activity data for predictive optimization .

Metabolic Stability and Degradation Pathways

Q: What methodologies are used to study the metabolic fate of this compound in biological systems? A:

- Liver Microsome Assays : Incubate with human/rat microsomes and quantify parent compound depletion via LC-MS/MS.

- CYP Enzyme Profiling : Identify cytochrome P450 isoforms responsible for oxidation using isoform-specific inhibitors.

- Metabolite Identification : High-resolution tandem MS (HRMS/MS) to detect hydroxylated or glucuronidated derivatives .

Comparative Pharmacokinetics of Structural Analogs

Q: How do pharmacokinetic properties (e.g., bioavailability, half-life) differ between this compound and its analogs? A:

- Solubility Studies : Shake-flask method to compare aqueous solubility (thiophene derivatives often exhibit lower solubility than furan analogs).

- Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction.

- In Vivo PK : Rodent studies tracking plasma concentration-time profiles after oral/intravenous administration .

Stability Under Storage and Experimental Conditions

Q: What precautions are necessary to prevent degradation during storage or in vitro assays? A:

- Storage : Lyophilize and store at -80°C under argon to avoid hydrolysis of the amide bond.

- Buffered Solutions : Use phosphate-buffered saline (PBS) at pH 7.4 and avoid prolonged exposure to light (thiophene derivatives are photosensitive) .

Target Validation and Selectivity Profiling

Q: How can researchers confirm the specificity of this compound for its purported biological targets? A:

- CRISPR/Cas9 Knockout Models : Validate target dependence by testing activity in gene-edited cell lines.

- Broad-Panel Screening : Assess off-target effects via kinase profiling (e.g., Eurofins KinaseProfiler) or GPCR panels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.